

Crystal structure of 5-Fluoro-2-(methoxymethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Fluoro-2-(methoxymethoxy)phenylboronic acid

Cat. No.: B1393549

[Get Quote](#)

Introduction: The Significance of Fluorinated Arylboronic Acids

Arylboronic acids are indispensable reagents in modern organic chemistry, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.^[1] The introduction of fluorine atoms or fluorine-containing moieties into the aryl ring can profoundly influence the compound's physicochemical properties, such as Lewis acidity, metabolic stability, and bioavailability.^{[3][4]} These modifications are of paramount importance in pharmaceutical discovery, where fluorinated compounds often form the core of novel drug candidates.^{[2][5]}

5-Fluoro-2-(methoxymethoxy)phenylboronic acid (CAS: 488713-34-4) is a valuable building block that combines the reactivity of a boronic acid with the electronic effects of a fluorine substituent and a methoxymethyl (MOM) ether protecting group. Understanding its precise three-dimensional structure is critical for predicting its reactivity, designing new synthetic pathways, and for computational modeling in drug design.

Physicochemical Properties

A summary of the key properties of the title compound is presented below.

Property	Value	Source(s)
CAS Number	488713-34-4	[6][7]
Molecular Formula	C ₈ H ₁₀ BFO ₄	[6][8]
Molecular Weight	199.97 g/mol	[6][8]
Appearance	White to off-white crystalline powder (typical)	[9]
Hydrogen Bond Donors	2	[6]
Hydrogen Bond Acceptors	5	[6]
Rotatable Bond Count	4	[6]

Predicted Crystal Structure and Supramolecular Assembly

The crystal structures of numerous phenylboronic acid derivatives have been elucidated, revealing common and predictable packing motifs. The primary driving force for the supramolecular assembly in the solid state is the formation of strong intermolecular hydrogen bonds between the boronic acid functional groups.

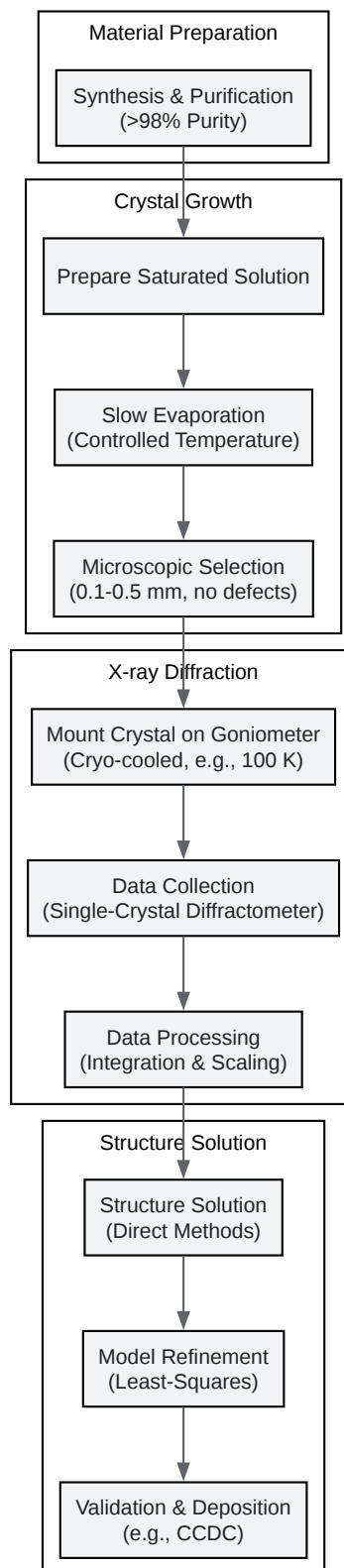
The Hydrogen-Bonded Dimer Motif

Based on extensive studies of related compounds like phenylboronic acid and its substituted analogs, it is highly probable that **5-Fluoro-2-(methoxymethoxy)phenylboronic acid** crystallizes to form centrosymmetric dimers.[3][10][11] In this arrangement, two molecules are linked by a pair of O—H···O hydrogen bonds, creating a robust eight-membered ring system. This dimerization is a characteristic feature that governs the crystal packing of many boronic acids.[3]

The planarity of the phenyl ring and the boronic acid group is a key feature, although slight twisting is common to alleviate steric strain.[3][10] In the crystal structure of 4-(methoxycarbonyl)phenylboronic acid, the methoxycarbonyl group is slightly rotated out of the plane of the benzene ring.[11] A similar deviation is expected for the methoxymethoxy group in the title compound.

Predicted hydrogen-bonded dimer of the boronic acid.

Influence of Fluoro and Methoxymethoxy Substituents


The fluorine and methoxymethoxy groups are not merely spectators in the crystal lattice. Their presence can introduce secondary, weaker intermolecular interactions that influence the overall three-dimensional packing of the primary dimer units. These can include:

- C—H···F and C—H···O interactions: These weak hydrogen bonds can link adjacent dimer units into sheets or more complex networks.[\[3\]](#)
- π -stacking: The aromatic phenyl rings may engage in offset π - π stacking interactions, further stabilizing the crystal structure.

The extreme electronegativity of the fluorine atom can also influence the Lewis acidity of the boron center, potentially affecting hydrogen bond lengths and strengths.[\[3\]](#)

Methodological Framework for Structure Determination

Determining the crystal structure is a systematic process that begins with obtaining high-quality single crystals and proceeds through diffraction data collection and structure refinement.

[Click to download full resolution via product page](#)

Workflow for single-crystal X-ray structure determination.

Protocol: Single Crystal Growth

The acquisition of high-quality single crystals is the most critical and often most challenging step. The protocol below describes a standard method proven effective for phenylboronic acids.[\[12\]](#)

Objective: To grow diffraction-quality single crystals (0.1 - 0.5 mm) by slow evaporation.

Materials:

- Purified **5-Fluoro-2-(methoxymethoxy)phenylboronic acid** (>98% purity).
- A selection of analytical grade solvents (e.g., ethanol, methanol, acetone, water, or mixtures thereof).
- Small glass vials (e.g., 2 mL).
- Parafilm or vial caps.

Procedure:

- **Solvent Screening:** In separate small vials, test the solubility of a few milligrams of the compound in different solvents to find one in which it is sparingly soluble.
- **Solution Preparation:** Dissolve the compound in a chosen solvent or solvent mixture with gentle warming to create a saturated or near-saturated solution. Ensure all solid material is fully dissolved.
- **Slow Evaporation Setup:**
 - Cover the vial with a cap, loosely screwed on, or with parafilm perforated with a few pinholes. This is crucial to control the rate of evaporation.
 - Place the vial in a vibration-free location at a constant temperature.
- **Crystal Formation:** Allow the solvent to evaporate slowly over several days to weeks. Monitor the vial periodically for the formation of small, well-defined crystals with sharp edges.

- **Harvesting:** Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a cryoloop and wash them quickly with a small amount of cold solvent.

Protocol: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

This protocol outlines the standard procedure for collecting diffraction data from a selected crystal.

Instrumentation:

- A four-circle single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.[\[12\]](#)
- A monochromatic X-ray source, typically Molybdenum (Mo K α , $\lambda = 0.71073 \text{ \AA}$) or Copper (Cu K α , $\lambda = 1.5418 \text{ \AA}$).[\[12\]](#)
- Cryostream cooling apparatus.

Procedure:

- **Crystal Mounting:**
 - Under a microscope, select a well-formed crystal with sharp edges and no visible defects.[\[12\]](#)
 - Coat the crystal in a cryoprotectant oil (e.g., Paratone-N).
 - Secure the crystal to the tip of a cryoloop or a glass fiber.
 - Mount the loop onto the goniometer head of the diffractometer.
- **Cryo-Cooling:** Cool the crystal to a low temperature (typically 100 K) using the cryostream. This minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and higher quality data.[\[12\]](#)
- **Unit Cell Determination:** Collect a few initial diffraction images to determine the crystal's unit cell parameters and Bravais lattice.

- Data Collection Strategy: Based on the crystal symmetry, devise a data collection strategy to measure the intensities and positions of a large number of unique reflections over a wide angular range.
- Full Data Collection: Execute the data collection run. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the resulting diffraction patterns.[\[12\]](#)
- Data Processing: After collection, the raw diffraction images are processed. This involves integrating the intensities of the reflections, applying corrections (e.g., for Lorentz and polarization effects), and scaling the data to produce a final reflection file for structure solution.

Structure Solution and Refinement

The final step involves converting the processed diffraction data into a 3D atomic model.

- Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary atomic model.
- Structure Refinement: The initial model is refined using full-matrix least-squares procedures. [\[10\]](#) In this iterative process, atomic positions and thermal displacement parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data, monitored by the R-factor. Hydrogen atoms are typically located from the difference Fourier map and refined accordingly.[\[11\]](#)
- Validation and Deposition: The final structure is validated using software tools like PLATON and CHECKCIF and is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to be accessible to the scientific community.

Conclusion

While the definitive crystal structure of **5-Fluoro-2-(methoxymethoxy)phenylboronic acid** awaits experimental determination, a robust set of predictions can be made based on the well-understood behavior of analogous compounds. The formation of a hydrogen-bonded dimer is the most anticipated primary structural motif, with weaker intermolecular forces dictating the higher-order packing arrangement. The detailed methodological framework provided in this

guide offers researchers a clear and validated pathway for obtaining and analyzing the crystal structure of this and other important boronic acid derivatives. Such structural elucidation is a critical step in rationally designing next-generation pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbino.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Page loading... [guidechem.com]
- 7. 5-Fluoro-2-(methoxymethoxy)phenylboronic acid | 488713-34-4 [chemicalbook.com]
- 8. 2096332-96-4 | 2-Fluoro-5-(methoxymethoxy)phenylboronic acid - Moldb [moldb.com]
- 9. chemimpex.com [chemimpex.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Crystal structure of 5-Fluoro-2-(methoxymethoxy)phenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1393549#crystal-structure-of-5-fluoro-2-methoxymethoxy-phenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com